molecular formula C22H20N2O3 B3569316 N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide

N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide

Cat. No.: B3569316
M. Wt: 360.4 g/mol
InChI Key: NKXANKIRZLHSEI-UHFFFAOYSA-N
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Description

N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide is a chemical compound belonging to the benzamide class. This compound is characterized by the presence of a benzamido group attached to a methylphenyl ring, which is further connected to a methoxybenzamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide typically involves the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-amino-3-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. This reaction yields the benzamido intermediate.

    Coupling with Methoxybenzoyl Chloride: The benzamido intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base like triethylamine. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
  • N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide
  • N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide

Uniqueness

N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide is unique due to its specific structural features, such as the presence of both benzamido and methoxybenzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential as a versatile research tool and therapeutic agent.

Properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-14-17(23-22(26)18-10-6-7-11-20(18)27-2)12-13-19(15)24-21(25)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXANKIRZLHSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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